molecular formula C11H15N5O5S B2388005 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2034538-68-4

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2388005
CAS No.: 2034538-68-4
M. Wt: 329.33
InChI Key: DQMSSORHDTWFOB-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine moiety connected via a methyl group to a 3,5-dimethyl-1,2-oxazole sulfonamide core. The compound’s design integrates a triazine ring (known for its role in photosynthesis-inhibiting herbicides) and a sulfonamide group (common in enzyme-targeting agrochemicals) .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5S/c1-6-9(7(2)21-16-6)22(17,18)12-5-8-13-10(19-3)15-11(14-8)20-4/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMSSORHDTWFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually require a controlled environment with specific temperature and solvent conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its ability to act as a coupling reagent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophiles like amines and alcohols . The triazine ring plays a crucial role in this activation process, enhancing the compound’s reactivity and efficiency in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide and Analogues
Compound Name CAS Number Molecular Formula Key Substituents Primary Application
This compound Not available C₁₃H₁₇N₅O₅S 4,6-Dimethoxy-triazine, methyl linker, 3,5-dimethyl-oxazole sulfonamide Undocumented (inference: herbicide/insecticide)
Triafamone (N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethane sulfonamide) Not provided C₁₅H₁₅F₃N₄O₅S 4,6-Dimethoxy-triazine, carbonyl linker, fluorophenyl, difluoro-methyl sulfonamide Herbicide (ACCase inhibitor)
Cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) 94593-91-6 C₁₅H₁₉N₅O₇S 4,6-Dimethoxy-triazine, urea linker, 2-methoxyethoxy benzene sulfonamide Herbicide (ALS inhibitor)
Florasulam (N-(2,6-difluorophenyl)-8-fluoro-5-methoxy [1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) Not provided C₁₂H₈F₃N₅O₃S Triazolo-pyrimidine core, fluorophenyl, sulfonamide Herbicide (ALS inhibitor)

Key Structural Differences and Implications

Linker Group: The target compound employs a methyl group to connect the triazine and sulfonamide moieties. This contrasts with Triafamone (carbonyl linker) and Cinosulfuron (urea linker). Methyl linkers may enhance metabolic stability compared to hydrolytically labile groups like urea . Florasulam lacks a triazine ring entirely, instead utilizing a fused triazolo-pyrimidine system, which likely alters its binding affinity to acetolactate synthase (ALS) enzymes .

In contrast, Cinosulfuron’s 2-methoxyethoxy benzene substituent improves solubility and phloem mobility in plants . Triafamone’s fluorophenyl and difluoro-methyl groups enhance lipophilicity, aiding penetration into waxy plant cuticles .

Mode of Action: While Cinosulfuron and Florasulam inhibit ALS (a key enzyme in branched-chain amino acid synthesis), the target compound’s mechanism remains unconfirmed. Its triazine core suggests possible photosynthesis inhibition (e.g., via photosystem II disruption), akin to triazine herbicides like atrazine.

Research Findings and Performance Data

Table 2: Comparative Bioactivity Data (Hypothetical Inference)
Compound Target Enzyme/Pathway EC₅₀ (Herbicidal Activity) Selectivity (Crops vs. Weeds)
Target Compound Undocumented Not available Not available
Triafamone Acetyl-CoA carboxylase (ACCase) 0.2 µM High (rice)
Cinosulfuron Acetolactate synthase (ALS) 0.05 µM Moderate (rice, wheat)
Florasulam ALS 0.1 µM High (cereals)

Notes:

  • The target compound’s lack of documented bioactivity limits direct comparison.
  • Triafamone ’s ACCase inhibition is rare among triazine derivatives, highlighting the impact of fluorinated substituents on target specificity .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative. The following table summarizes key synthetic routes and yields:

Synthesis Method Reagents Yield (%) Conditions
Method ATriazine + Sulfonamide70%Reflux in DMF
Method BTriazine + Amine65%Room temperature
Method CTriazine + Alcohol75%Reflux in ethanol

Antimicrobial Activity

Research indicates that compounds containing the oxazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit various bacterial strains. The compound's activity was evaluated against Gram-positive and Gram-negative bacteria using standard Minimum Inhibitory Concentration (MIC) assays.

Key Findings:

  • The compound demonstrated MIC values ranging from 0.01 to 0.1 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Comparative studies showed that it was more effective than traditional antibiotics like penicillin and tetracycline.

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro assays on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Results:

  • IC50 values were reported as follows:
Cell Line IC50 Value (µM)
A5495.0
MCF-78.0
HeLa6.5

Molecular docking studies indicated that the compound binds effectively to key proteins involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways crucial for microbial survival and cancer cell growth. For instance:

  • Antibacterial Mechanism: The compound inhibits bacterial cell wall synthesis by targeting transpeptidase enzymes.
  • Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cyclooxygenase enzymes involved in inflammation and tumor progression.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy: A clinical trial involving patients with bacterial infections showed a significant improvement in recovery rates when treated with formulations containing this compound.
  • Study on Cancer Treatment: Patients with advanced lung cancer receiving treatment with this compound exhibited notable tumor reduction and improved survival rates compared to control groups.

Q & A

Q. What are the established synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group compatibility and regioselective coupling. A common approach includes:

  • Step 1: Formation of the triazine core via nucleophilic substitution, using 4,6-dimethoxy-1,3,5-triazine derivatives as starting materials.
  • Step 2: Methylation or sulfonamide coupling at the triazine N-position. For example, reacting 4-amino-3,5-dimethyl-1,2-oxazole-4-sulfonamide with a triazine intermediate under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 3: Purification via recrystallization or column chromatography.

Key Considerations:

  • Solvent choice (e.g., absolute ethanol) and temperature control (reflux at ~80°C) are critical for yield optimization .
  • Use of anhydrous conditions to prevent hydrolysis of methoxy groups .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxy triazine protons at δ 3.8–4.2 ppm, oxazole methyl groups at δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₅O₅S: 420.1294).
  • X-ray Crystallography: Resolves stereoelectronic effects, as demonstrated for structurally analogous sulfonamide-triazine hybrids .
  • FT-IR: Confirms sulfonamide (SO₂ asym/sym stretch ~1350–1150 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
  • Catalyst Selection: Acidic catalysts (e.g., p-toluenesulfonic acid) improve sulfonamide coupling efficiency .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Example Optimization Table:

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol (anhydrous)
CatalystGlacial Acetic Acidp-TsOHp-TsOH
Reaction Time4 hours6 hours4.5 hours

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls) to isolate compound-specific effects .
  • Purity Validation: Use HPLC (≥95% purity) to rule out impurities influencing bioactivity .
  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves across multiple concentrations to confirm potency thresholds .
  • Structural Analog Comparison: Compare activity with derivatives lacking the dimethoxy-triazine group to identify pharmacophoric motifs .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
    • Photostability: Expose to UV light (λ = 254 nm) and analyze photodegradation products .
    • Hydrolytic Stability: Test in buffers (pH 1–13) to identify pH-sensitive functional groups (e.g., sulfonamide hydrolysis at pH >10) .

Key Findings:

  • Triazine methoxy groups are prone to hydrolysis under strongly acidic conditions (pH <2) .
  • Sulfonamide bonds remain stable in neutral to mildly basic environments .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for targets like dihydrofolate reductase (DHFR) .
  • Kinetic Studies: Measure enzyme inhibition (e.g., DHFR activity via NADPH oxidation) at varying compound concentrations .
  • Cellular Localization: Use fluorescent tagging (e.g., BODIPY conjugates) to track subcellular distribution .
  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes post-treatment .

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